molecular formula C22H17N5O4S B4894465 (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE

Cat. No.: B4894465
M. Wt: 447.5 g/mol
InChI Key: HUHWHIIFALZXTI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring two distinct moieties:

  • Isoindole-1,3-dione (phthalimide): A planar aromatic system with electron-withdrawing carbonyl groups, commonly associated with biological activity, including anti-inflammatory and anticancer properties.
  • Thioacetate linker: The sulfanyl (-S-) group bridges the two heterocycles, offering flexibility and influencing redox reactivity.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S/c1-2-26-16-10-6-5-9-15(16)18-19(26)23-22(25-24-18)32-11-17(28)31-12-27-20(29)13-7-3-4-8-14(13)21(27)30/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHWHIIFALZXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, triazinoindole precursors, and acetate groups. Common synthetic routes could involve:

    Condensation reactions: Combining isoindole and triazinoindole derivatives under acidic or basic conditions.

    Esterification: Forming the acetate ester linkage using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The structure of (1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Methyl 2-[(5-Ethyl-5H-[1,2,4]Triazino[5,6-B]Indol-3-Yl)Sulfanyl]Acetate suggests that it may interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies have shown that related isoindole derivatives can inhibit tumor growth in various cancer cell lines .

Antimicrobial Properties
Compounds containing sulfur and nitrogen heterocycles have been documented to possess antimicrobial activity. The presence of the triazino group in this compound may enhance its efficacy against a range of bacterial and fungal pathogens. Experimental data from similar compounds indicate potential use as antimicrobial agents .

Biochemical Research

Enzyme Inhibition Studies
The compound's structure allows it to be a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, isoindole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain . Investigating the enzyme inhibition capabilities of this compound could lead to the development of new therapeutic agents.

Cell Signaling Modulation
Research has shown that isoindole compounds can modulate cell signaling pathways, particularly those involved in inflammation and immune responses. The unique functional groups in this compound may influence pathways such as NF-kB and MAPK signaling . This modulation has implications for treating diseases characterized by chronic inflammation.

Material Science

Polymer Chemistry
The compound's functional groups make it a candidate for incorporation into polymer matrices. Research into similar isoindole compounds has demonstrated their utility as monomers or additives in polymer synthesis due to their ability to enhance mechanical properties and thermal stability . This application is particularly relevant in developing advanced materials for electronics and coatings.

Nanotechnology
In nanotechnology applications, compounds like this compound may serve as precursors for the synthesis of nanostructured materials. Their unique chemical properties can facilitate the formation of nanoparticles with specific functionalities for use in drug delivery systems or diagnostic imaging .

Mechanism of Action

The mechanism by which (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE exerts its effects would depend on its specific application. For instance:

    Molecular Targets: It might interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b)

Source: Synthesized via reactions involving malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .

Feature Target Compound 7a/7b
Core Structure Triazinoindole + isoindole-dione Pyrazole + thiophene
Functional Groups Sulfanyl, ester, ethyl Amino, hydroxy, cyano/ester
Synthetic Route Likely multi-step cyclization + coupling One-pot Gewald-like reaction
Potential Bioactivity DNA intercalation (inferred from triazine-indole) Antimicrobial (common for thiophene-pyrazoles)

Ethyl ((3Z)-3-{[(2,4-Dichlorophenoxy)acetyl]hydrazono}-2-oxoindol-1-yl)acetate

Source: A dichlorophenoxy-containing indole derivative with hydrazono and ester groups .

Feature Target Compound Dichlorophenoxy Derivative
Heterocyclic System Triazinoindole + isoindole-dione Indole + hydrazono
Substituents Ethyl, sulfanyl 2,4-Dichlorophenoxy, acetyl
Electronic Effects Electron-deficient (triazine, carbonyls) Electron-withdrawing (Cl, carbonyl)
Solubility Moderate (ethyl group enhances lipophilicity) Low (due to aromatic Cl substituents)

Key Differences: The dichlorophenoxy derivative’s hydrazono group enables chelation with metal ions, whereas the sulfanyl group in the target compound may participate in disulfide bond formation or redox reactions .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (based on binary fingerprinting), the target compound shows:

  • Low similarity (Tc < 0.3) with pyrazole-thiophene derivatives (7a/7b) due to divergent core structures.
  • Moderate similarity (Tc ≈ 0.5) with the dichlorophenoxy-indole compound, driven by shared indole and ester motifs .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely requires sequential cyclization (e.g., triazine formation via [1,2,4]-triazinoindole synthesis) followed by thioacetate coupling, contrasting with the one-pot methods used for 7a/7b .
  • Bioactivity Predictions: The triazinoindole moiety may inhibit topoisomerases, analogous to camptothecin derivatives. The phthalimide component could modulate NF-κB or COX-2 pathways, as seen in analogues like thalidomide .
  • Stability Concerns : The sulfanyl linker may oxidize to sulfoxide/sulfone derivatives under physiological conditions, necessitating prodrug strategies.

Biological Activity

The compound (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 368.39 g/mol. The structure features an isoindole moiety and a triazinoindole component, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, similar isoindole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the triazino group is particularly noteworthy as it has been associated with enhanced antibacterial and antifungal activities.

3. Anti-inflammatory Effects

Isoindole derivatives are also reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity: Compounds similar to this one have been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signaling Pathways: Many isoindole derivatives affect signaling pathways such as MAPK and NF-kB, which play crucial roles in cell proliferation and inflammation.

Case Studies

Several studies have highlighted the biological activities of related compounds:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that a related isoindole derivative induced apoptosis in human glioma cell lines. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Testing

In another study, a series of triazinoindole compounds were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in glioma cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine levels

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